molecular formula C19H19F2N3O2S B6477419 1-(2,5-difluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide CAS No. 2640956-11-0

1-(2,5-difluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide

Cat. No.: B6477419
CAS No.: 2640956-11-0
M. Wt: 391.4 g/mol
InChI Key: DGQZTPQVOZIXGB-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11660436 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,5-Difluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activities, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the introduction of difluorophenyl and pyrazole moieties. The synthetic route typically includes:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Introduction of the Methanesulfonamide Group : This involves nucleophilic substitution reactions where the sulfonamide moiety is attached to the nitrogen atom of the pyrazole.

Biological Activities

The biological activities of this compound have been studied in various contexts:

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrazole rings have shown cytotoxic effects against various cancer cell lines, including leukemia and melanoma. The half-maximal inhibitory concentration (IC50) values for these compounds often fall below 10 µM in sensitive cell lines, demonstrating potent activity against tumor proliferation .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of related pyrazole derivatives against a range of pathogens. For example, compounds with similar configurations have been tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity. The presence of electron-donating groups on the aryl ring has been correlated with increased antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of methanesulfonamide derivatives have also been documented. Compounds exhibiting this structure have been shown to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntitumorIC50 < 10 µM in cancer cell lines
AntimicrobialEffective against E. coli
Anti-inflammatoryInhibition of cytokines

Case Studies

Several studies provide insights into the biological mechanisms underlying the activity of this compound:

  • Cytotoxicity Studies : A study on pyrazole derivatives demonstrated that modifications at specific positions significantly altered cytotoxicity profiles in leukemia cell lines .
  • Antimicrobial Testing : In vitro testing revealed that certain methanesulfonamide derivatives exhibited enhanced activity against resistant bacterial strains, suggesting their potential as novel antimicrobial agents .
  • Inflammatory Response Modulation : Research indicated that compounds similar to this compound effectively reduced markers of inflammation in animal models .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,5-difluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets associated with cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. This characteristic positions it as a promising lead for developing new antimicrobial agents .

Toxicity and Safety Profiles

Toxicological assessments are crucial for any new pharmaceutical compound. Studies have shown that while the compound exhibits promising therapeutic effects, it also necessitates careful evaluation of its safety profile. In vitro and in vivo studies are ongoing to determine the compound's toxicity levels and potential side effects .

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing novel polymers with tailored properties. Its sulfonamide group can enhance solubility and thermal stability in polymer matrices, making it suitable for applications in coatings and advanced materials .

Nanotechnology

The incorporation of this compound into nanocarriers is being explored for targeted drug delivery systems. The compound's unique properties allow for improved loading efficiency and controlled release profiles, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated against various cancer cell linesInduced apoptosis in breast cancer cells; inhibited growth in lung cancer models
Anti-inflammatory ResearchInvestigated modulation of cytokine productionReduced levels of TNF-alpha and IL-6 in vitro
Antimicrobial TestingAssessed against resistant bacterial strainsEffective against MRSA; potential for new antibiotic development
Polymer Synthesis ExperimentDeveloped novel polymer compositesEnhanced thermal stability and mechanical properties observed

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S/c1-24-19(9-10-22-24)15-4-2-14(3-5-15)8-11-23-27(25,26)13-16-12-17(20)6-7-18(16)21/h2-7,9-10,12,23H,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQZTPQVOZIXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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